molecular formula C20H21Br4NO2 B14723554 2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol CAS No. 6640-39-7

2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol

Cat. No.: B14723554
CAS No.: 6640-39-7
M. Wt: 627.0 g/mol
InChI Key: PUMFEPYRTTZELK-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol is a complex organic compound characterized by multiple bromine atoms and a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol typically involves multi-step organic reactions. The process begins with the bromination of phenol derivatives, followed by the introduction of the cyclohexyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, debrominated phenols from reduction, and various substituted phenols from nucleophilic substitution reactions.

Scientific Research Applications

2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol is unique due to its specific arrangement of bromine atoms and the presence of both cyclohexyl and phenolic groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6640-39-7

Molecular Formula

C20H21Br4NO2

Molecular Weight

627.0 g/mol

IUPAC Name

2,6-dibromo-4-[[cyclohexyl-[(3,5-dibromo-4-hydroxyphenyl)methyl]amino]methyl]phenol

InChI

InChI=1S/C20H21Br4NO2/c21-15-6-12(7-16(22)19(15)26)10-25(14-4-2-1-3-5-14)11-13-8-17(23)20(27)18(24)9-13/h6-9,14,26-27H,1-5,10-11H2

InChI Key

PUMFEPYRTTZELK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=CC(=C(C(=C2)Br)O)Br)CC3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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